Potassium thiocyanate-13C

Descripción general

Descripción

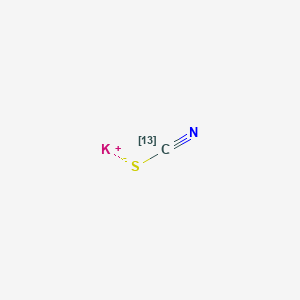

Potassium thiocyanate-13C is a stable isotope-labeled compound where the carbon atom in the thiocyanate group is replaced with the carbon-13 isotope. This compound is represented by the molecular formula KS13CN and has a molecular weight of 99.17 g/mol . It is commonly used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium thiocyanate-13C can be synthesized by reacting potassium cyanide with elemental sulfur under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of potassium thiocyanate. The isotopic labeling is achieved by using carbon-13 labeled potassium cyanide in the reaction .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of isotopically labeled reagents to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Análisis De Reacciones Químicas

Oxidation Reactions

KSCN-13C undergoes oxidation in the presence of enzymes or chemical oxidants, forming sulfur- and nitrogen-containing products.

Lactoperoxidase-Catalyzed Oxidation

In enzymatic systems, lactoperoxidase (LPO) catalyzes the oxidation of KSCN-13C using hydrogen peroxide (H₂O₂) as an oxidizing agent :

Key findings include:

-

Intermediate Formation : At low H₂O₂/SCN⁻ ratios (<0.5), an unidentified intermediate precedes OSCN⁻ formation .

-

Degradation Products : OSCN⁻ degrades over days into CO₂, HCO₃⁻, and HCN, with a newly identified thiooxime isomer (SCNO⁻ or SCNOH) .

| Parameter | Observation | Source |

|---|---|---|

| Major product | OSCN⁻ | |

| Critical H₂O₂/SCN⁻ ratio | >0.5 for direct OSCN⁻ formation | |

| Degradation products | CO₂, HCO₃⁻, HCN, SCNO⁻/SCNOH |

Chemical Oxidants

KSCN-13C reacts with strong oxidants like hydrogen peroxide (H₂O₂) and nitric acid (HNO₃) :

Comparative Reactivity with Selenocyanate

KSCN-13C exhibits distinct reactivity compared to selenocyanate (KSeCN) in oxidative systems :

| Parameter | KSCN-13C | KSeCN |

|---|---|---|

| Major oxidant | H₂O₂/HRP | (SeCN)₂ |

| Antibacterial mediator | OSCN⁻ | (SeCN)₂ |

| Potency in aPDT* | Moderate | Higher (several logs) |

*aPDT: Antimicrobial photodynamic therapy .

Reduction Reactions

KSCN-13C can be reduced to hydrogen thiocyanate (HSCN) or ammonium sulfide under strong reducing conditions :

-

Agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution Reactions

The thiocyanate group in KSCN-13C participates in nucleophilic substitution, forming derivatives like alkyl thiocyanates or isothiocyanates :

-

Solvents : Polar solvents (e.g., DMSO, water) enhance reaction rates.

Environmental and Stability Considerations

Aplicaciones Científicas De Investigación

Chemistry

- Tracer Studies : Potassium thiocyanate-13C is widely used as a tracer in chemical reaction mechanisms and kinetic studies. The isotopic labels enable the tracking of the compound's behavior during reactions, providing insights into reaction pathways and rates.

- Synthesis of Labeled Compounds : It serves as a precursor for synthesizing other isotopically labeled compounds, which are crucial in analytical chemistry.

Biology

- Metabolic Studies : The compound is employed in metabolic research to trace the incorporation of sulfur and nitrogen into biological molecules. For instance, studies have shown its role in sulfur metabolism in plants.

- Enzyme Interactions : this compound can inhibit specific enzymes, such as myeloperoxidase (MPO), which is significant for understanding immune responses and inflammatory processes.

Medicine

- Diagnostic Imaging : The compound is utilized in diagnostic imaging techniques and as a standard in mass spectrometry. Its isotopic labeling enhances the sensitivity of these methods.

- Therapeutic Applications : Research indicates potential therapeutic uses of thiocyanate in managing conditions related to oxidative stress and inflammation.

Environmental Science

- Tracing Environmental Processes : this compound can be used to study sulfur and nitrogen cycling in ecosystems, providing valuable data on nutrient dynamics and pollution tracking.

Case Study 1: Enzyme Interaction

A study investigated the effects of potassium thiocyanate on myeloperoxidase activity in human neutrophils. The results indicated that KSCN significantly inhibited MPO activity, leading to reduced production of hypochlorous acid (HOCl), a potent antimicrobial agent. This suggests potential therapeutic applications for managing inflammatory diseases where MPO activity is detrimental.

Case Study 2: Metabolic Incorporation

In another study focusing on rice seedlings, researchers utilized this compound to trace the uptake and assimilation of thiocyanate into amino acids and other metabolites. The findings revealed that KSCN was effectively incorporated into plant tissues, demonstrating its role in plant sulfur metabolism and highlighting its potential use as a tracer in agricultural studies.

Mecanismo De Acción

The mechanism of action of potassium thiocyanate-13C involves its participation in chemical reactions where the carbon-13 isotope acts as a tracer. This allows researchers to track the movement and transformation of the compound in various systems. The molecular targets and pathways involved depend on the specific application and the nature of the reaction being studied .

Comparación Con Compuestos Similares

- Potassium thiocyanate-15N

- Sodium thiocyanate-13C

- Ammonium thiocyanate-13C

Comparison: Potassium thiocyanate-13C is unique due to its carbon-13 labeling, which provides distinct advantages in tracing and studying reaction mechanisms. Compared to other similar compounds, it offers higher sensitivity and specificity in isotopic labeling studies. The choice of compound depends on the specific requirements of the research .

Actividad Biológica

Potassium thiocyanate-13C (KSCN-13C) is a stable isotope-labeled compound used extensively in biochemical research. This article delves into its biological activity, mechanisms of action, and applications, supported by case studies and research findings.

Overview of this compound

This compound is a potassium salt of thiocyanic acid, where the carbon atom is isotopically enriched with carbon-13. This isotopic labeling allows for tracking and quantification in metabolic studies, providing insights into sulfur and nitrogen metabolism in biological systems .

Target of Action : KSCN-13C primarily acts as a substrate or inhibitor for various enzymes. The thiocyanate ion (SCN−) mimics halide ions, influencing physiological processes such as ion transport and enzyme activity .

Mode of Action : The precise mechanisms through which KSCN-13C exerts its effects are not fully elucidated. However, it has been shown to interact with heme-containing enzymes and peroxidases, potentially modulating oxidative stress responses .

Environmental Factors : The biological activity of KSCN-13C can be influenced by environmental conditions such as pH and temperature. For instance, higher pH levels can inhibit its effectiveness due to changes in solubility and reactivity .

Biological Activity and Applications

KSCN-13C has several notable biological activities:

- Metabolic Tracing : It is utilized in metabolic studies to trace the incorporation of sulfur and nitrogen into biomolecules. This application is crucial for understanding metabolic pathways in various organisms .

- Antimicrobial Properties : Research indicates that thiocyanate ions possess antimicrobial properties, particularly against pathogens like Pseudomonas aeruginosa. This effect may relate to their ability to modulate host defense mechanisms .

- Cell Viability : Studies have shown that KSCN can enhance cell viability under certain conditions, acting as a protective agent against oxidative damage . For example, human umbilical vein endothelial cells (HUVEC) exposed to hypothiocyanite (HOSCN) demonstrated increased survival rates compared to untreated controls .

- Toxicological Studies : KSCN has been implicated in cases of poisoning, highlighting its potential toxicity at high concentrations. For instance, acute ingestion can lead to severe health consequences, including neurological symptoms and death .

Case Study 1: Acute Poisoning

A recent report detailed a case of a 44-year-old man who died from acute potassium thiocyanate poisoning after ingesting an unknown quantity. Postmortem analysis revealed high levels of thiocyanate in blood samples, emphasizing the compound's lethal potential when misused .

Case Study 2: Therapeutic Potential

In cystic fibrosis research, KSCN has shown promise as a therapeutic agent that may improve lung function by modulating inflammatory responses. Patients treated with thiocyanate exhibited improved pulmonary function metrics, supporting its role in host defense mechanisms .

Comparative Analysis

The following table compares this compound with other related compounds:

| Compound | Isotopic Labeling | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | C-13 | Metabolic tracing, antimicrobial | Moderate (LD50 854 mg/kg) |

| Potassium Thiocyanate | None | Antimicrobial, historical hypertension | Moderate (LD50 854 mg/kg) |

| Sodium Thiocyanate | None | Similar to KSCN | Moderate |

Propiedades

IUPAC Name |

potassium;azanylidyne(113C)methanethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNZYHKDIALBAK-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](#N)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635684 | |

| Record name | Potassium (~13~C)thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143827-33-2 | |

| Record name | Potassium (~13~C)thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium thiocyanate-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.